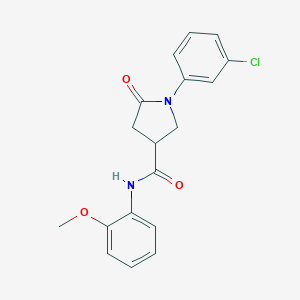
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMOP, is a synthetic compound that belongs to the pyrrolidine class of compounds. CMOP has been studied extensively due to its potential use in scientific research and therapeutic applications.
科学研究应用
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high purity and yield. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high cost. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that requires specialized equipment and expertise to synthesize.
未来方向
There are several future directions for the study of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the use of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion
In conclusion, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research and therapeutic applications. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and LOX enzymes. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields.
属性
产品名称 |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C18H17ClN2O3 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-3-2-7-15(16)20-18(23)12-9-17(22)21(11-12)14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
InChI 键 |
WQUUJOXNFXOXSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)

